molecular formula C9H12N4O2 B11042300 4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde

4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde

Cat. No.: B11042300
M. Wt: 208.22 g/mol
InChI Key: UYHUFHGMKRKBRN-UHFFFAOYSA-N
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Description

4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with pyrrolidine and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde
  • 4-Amino-6-oxo-2-(morpholin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde
  • 4-Amino-6-oxo-2-(azepan-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde

Uniqueness

4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, in particular, influences its reactivity and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

4-amino-6-oxo-2-pyrrolidin-1-yl-1H-pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H12N4O2/c10-7-6(5-14)8(15)12-9(11-7)13-3-1-2-4-13/h5H,1-4H2,(H3,10,11,12,15)

InChI Key

UYHUFHGMKRKBRN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=O)N2)C=O)N

Origin of Product

United States

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